12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Overview
Description
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly noted for its use in organic light-emitting diodes (OLEDs) due to its excellent hole and electron transport properties, superior thermal stability, and high glass-transition temperature .
Preparation Methods
The synthesis of 12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole involves several steps. One common synthetic route includes the reaction of carbazole derivatives with phenyl-substituted indenone under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities, with additional purification steps to meet industrial standards .
Chemical Reactions Analysis
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole has several scientific research applications:
Medicine: The compound’s unique properties are being investigated for potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole in OLEDs involves its role as a host material that facilitates efficient charge transport. The compound’s molecular structure allows for effective hole and electron transport, reducing the triplet density of the host material and enhancing the overall performance of the OLEDs . The small singlet-triplet energy gap enables efficient reverse intersystem crossing from triplet to singlet states, contributing to the high efficiency of the devices .
Comparison with Similar Compounds
Similar compounds to 12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole include other indenocarbazole derivatives such as:
7,7-Dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole: Known for its high triplet energy and excellent hole transport capability.
11-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-12,12-dimethyl-11,12-dihydroindeno[2,1-a]carbazole: Exhibits superior thermal stability and is used in green phosphorescent OLEDs.
The uniqueness of this compound lies in its balanced charge transport properties and its ability to enhance the efficiency and longevity of OLEDs .
Properties
IUPAC Name |
12,12-dimethyl-10-phenyl-10H-indeno[2,1-b]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-27(2)25-20(16-24-26(27)21-10-6-7-11-23(21)28-24)14-19-13-12-18(15-22(19)25)17-8-4-3-5-9-17/h3-16,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKVHHEEJMLAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C3C=CC=CC3=NC2=CC4=C1C5=CC(C=CC5=C4)C6=CC=CC=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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